3-Methoxy-4-[(2-methylpropoxy)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-[(2-methylpropoxy)methyl]aniline is an organic compound with the molecular formula C12H19NO2 It is a derivative of aniline, featuring a methoxy group and a 2-methylpropoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[(2-methylpropoxy)methyl]aniline typically involves the reaction of 3-methoxyaniline with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[(2-methylpropoxy)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
3-Methoxy-4-[(2-methylpropoxy)methyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[(2-methylpropoxy)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and 2-methylpropoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-methylbenzoic acid: This compound has a similar structure but with a carboxylic acid group instead of an aniline group.
4-Isobutoxy-3-methoxybenzoic acid: Another similar compound with an isobutoxy group instead of a 2-methylpropoxy group.
Uniqueness
3-Methoxy-4-[(2-methylpropoxy)methyl]aniline is unique due to the presence of both methoxy and 2-methylpropoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-methoxy-4-(2-methylpropoxymethyl)aniline |
InChI |
InChI=1S/C12H19NO2/c1-9(2)7-15-8-10-4-5-11(13)6-12(10)14-3/h4-6,9H,7-8,13H2,1-3H3 |
InChI Key |
YMWCXISJQHEKFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCC1=C(C=C(C=C1)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.